molecular formula C12H18ClN3O3Si B14393157 1,1',1''-(Chlorosilanetriyl)tri(pyrrolidin-2-one) CAS No. 89519-24-4

1,1',1''-(Chlorosilanetriyl)tri(pyrrolidin-2-one)

Cat. No.: B14393157
CAS No.: 89519-24-4
M. Wt: 315.83 g/mol
InChI Key: YJKNXRGZKMTYNY-UHFFFAOYSA-N
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Description

1,1’,1’'-(Chlorosilanetriyl)tri(pyrrolidin-2-one) is a compound that features a chlorosilane core bonded to three pyrrolidin-2-one groups.

Preparation Methods

The synthesis of 1,1’,1’'-(Chlorosilanetriyl)tri(pyrrolidin-2-one) typically involves the reaction of chlorosilane with pyrrolidin-2-one derivatives. One common method is the ring contraction and deformylative functionalization of piperidine derivatives, which involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

1,1’,1’'-(Chlorosilanetriyl)tri(pyrrolidin-2-one) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’,1’'-(Chlorosilanetriyl)tri(pyrrolidin-2-one) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’,1’'-(Chlorosilanetriyl)tri(pyrrolidin-2-one) involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The specific molecular targets and pathways involved depend on the context of its application and the specific derivatives used .

Comparison with Similar Compounds

1,1’,1’'-(Chlorosilanetriyl)tri(pyrrolidin-2-one) can be compared with other similar compounds, such as:

The uniqueness of 1,1’,1’'-(Chlorosilanetriyl)tri(pyrrolidin-2-one) lies in its chlorosilane core, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

89519-24-4

Molecular Formula

C12H18ClN3O3Si

Molecular Weight

315.83 g/mol

IUPAC Name

1-[chloro-bis(2-oxopyrrolidin-1-yl)silyl]pyrrolidin-2-one

InChI

InChI=1S/C12H18ClN3O3Si/c13-20(14-7-1-4-10(14)17,15-8-2-5-11(15)18)16-9-3-6-12(16)19/h1-9H2

InChI Key

YJKNXRGZKMTYNY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)[Si](N2CCCC2=O)(N3CCCC3=O)Cl

Origin of Product

United States

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